molecular formula C17H18FN3O5 B15104595 methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate

methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate

Cat. No.: B15104595
M. Wt: 363.34 g/mol
InChI Key: QHFRDDBUZWAGBQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a pyridazinone derivative characterized by:

  • A 6-oxopyridazinone core substituted at the 3-position with a 4-fluoro-2-methoxyphenyl group.
  • An acetamido linker connecting the pyridazinone to a methyl propanoate ester side chain.

Properties

Molecular Formula

C17H18FN3O5

Molecular Weight

363.34 g/mol

IUPAC Name

methyl 3-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate

InChI

InChI=1S/C17H18FN3O5/c1-25-14-9-11(18)3-4-12(14)13-5-6-16(23)21(20-13)10-15(22)19-8-7-17(24)26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,22)

InChI Key

QHFRDDBUZWAGBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate typically involves multi-step organic reactions. The starting materials often include 4-fluoro-2-methoxybenzylamine and pyridazinone derivatives. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the fluoro-methoxyphenyl group.

    Amidation: reactions to form the acetamido linkage.

    Esterification: reactions to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methoxyphenyl group can enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyridazinone-Acetamide Derivatives

(a) Methyl 3-(2-(3-Morpholino-6-Oxopyridazin-1(6H)-Yl)Acetamido)Propanoate (CAS 1324089-48-6)
  • Key Differences: Replaces the 4-fluoro-2-methoxyphenyl group with a morpholino (cyclic amine) substituent. Retains the methyl propanoate ester side chain.
  • Implications: The morpholino group enhances solubility due to its polar nature but may reduce aromatic π-π stacking interactions compared to the fluorophenyl group . Molecular Weight: 324.33 g/mol vs. ~409 g/mol (estimated for the target compound).
(b) 2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]-N-(6-Methylheptan-2-Yl)Acetamide (Y041-4990)
  • Key Differences: Substituent on the acetamide: 6-methylheptan-2-yl vs. methyl propanoate.
  • Implications :
    • The branched alkyl chain increases lipophilicity (LogP ~3.5 predicted) compared to the target compound’s ester-containing side chain .
(c) [3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]Acetic Acid
  • Key Differences: Replaces the acetamido-propanoate side chain with a carboxylic acid.
  • Implications :
    • The carboxylic acid improves water solubility but reduces cell membrane permeability .

Pyridazinone Hybrids with Aromatic Substitutions

(a) N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)-3-[3-[4-(4-Fluorophenyl)Piperazin-1-Yl]-6-Oxopyridazin-1(6H)-Yl]Propanamide (6g)
  • Key Differences :
    • Incorporates a piperazine-fluorophenyl substituent instead of the direct 4-fluoro-2-methoxyphenyl group.
    • Uses a propanamide linker rather than acetamido.
  • Implications :
    • The piperazine spacer introduces conformational flexibility, which may enhance binding to targets like serotonin receptors .
(b) Methyl 2-(3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-Yl)Acetate
  • Key Differences: Simpler structure with a methyl acetate group directly attached to the pyridazinone. Lacks the extended propanoate-amide chain.
  • Implications :
    • Reduced steric bulk may improve synthetic accessibility but limit target specificity .

Comparative Data Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Fluoro-2-methoxyphenyl, methyl ester C₁₈H₁₉FN₂O₅ ~386.36 Ester side chain for enhanced bioavailability
Methyl 3-(2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate Morpholino C₁₄H₂₀N₄O₅ 324.33 High solubility, polar substituent
Y041-4990 6-Methylheptan-2-yl C₂₁H₂₈FN₃O₃ 389.47 Lipophilic alkyl chain
[3-(4-Fluoro-2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid Carboxylic acid C₁₃H₁₁FN₂O₄ 278.24 Improved solubility, acidic functionality

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 4-fluoro-2-methoxyphenyl group in the target compound likely enhances electron-withdrawing effects and steric bulk, improving binding to hydrophobic enzyme pockets compared to unsubstituted phenyl analogs . The methyl propanoate ester may act as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid .
  • Metabolic Stability : Compounds with ester groups (e.g., target compound) are prone to hydrolysis by esterases, whereas amides (e.g., Y041-4990) exhibit greater metabolic stability .

Biological Activity

Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Compound Overview

The compound features a unique structure that includes:

  • Pyridazine ring : A six-membered ring with two nitrogen atoms.
  • Methoxy-substituted phenyl group : Enhances lipophilicity and biological interactions.
  • Acetamido group : Implicated in various biological functions.

Molecular Formula : C₁₉H₁₈F₁N₄O₃
Molecular Weight : 415.4 g/mol

Mechanisms of Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in the modulation of signaling pathways involved in inflammation and bone metabolism. Key mechanisms include:

  • Inhibition of Osteoclast Differentiation : The compound has been shown to suppress the expression of cathepsin K, a critical enzyme in osteoclast function, which is vital for bone resorption processes.
  • Modulation of Signaling Pathways : It interacts with various signaling pathways such as TNF-alpha and Wnt signaling, which are crucial in inflammatory responses and bone metabolism.

Therapeutic Applications

Given its biological activity, this compound may have applications in treating conditions such as:

  • Osteoporosis : By inhibiting osteoclast differentiation, it may help in managing bone density loss.
  • Inflammatory Diseases : Its modulation of inflammatory pathways suggests potential use in treating chronic inflammatory conditions.

In Vitro Studies

Several studies have evaluated the compound's effects on cancer cell lines and other biological models:

StudyCell LineObservations
MDA-MB-468 (Breast Cancer)Significant growth inhibition at low micromolar concentrations.
HCT116 (Colon Cancer)Notable cytotoxic effects observed; potential for further development as an anticancer agent.

Case Studies

A case study highlighted the compound's role in modulating cellular responses in osteoclasts. It demonstrated a reduction in osteoclast formation and activity when treated with varying concentrations of the compound, suggesting a dose-dependent effect on bone resorption.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of pyridazinone precursors with acetamide derivatives. Key steps include:

  • Coupling Reactions : Use of solvents like ethanol or acetic acid with catalysts (e.g., HCl or H₂SO₄) to promote amide bond formation .
  • Protection/Deprotection Strategies : For sensitive functional groups, such as the methoxy and fluoro substituents, to prevent side reactions .
  • Yield Optimization : Monitoring via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity. For example, a two-step synthesis with ~91% yield was achieved using methanol/NaOH hydrolysis followed by acidification .

Q. How can researchers characterize the molecular structure and confirm purity?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H/¹³C NMR to resolve aromatic protons (e.g., 4-fluoro-2-methoxyphenyl group) and confirm acetamido linkages .
    • LCMS : To verify molecular weight (e.g., [M+H]+ peaks) and detect impurities .
  • Crystallography : X-ray diffraction for unambiguous structural confirmation, particularly for stereochemical assignments .
  • Purity Assessment : HPLC with UV detection (e.g., retention time analysis under gradient elution) .

Q. What initial biological screening assays are recommended?

Methodological Answer:

  • In Vitro Enzyme Inhibition : Assay against kinases or proteases, given the pyridazinone core’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
  • Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, conflicting cytotoxicity data may arise from differing cell culture conditions .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may alter activity .
  • Dose-Response Validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) and calculate IC₅₀ values using nonlinear regression .

Q. What computational strategies predict target binding interactions?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 or CDK2). Focus on hydrogen bonds between the pyridazinone oxygen and catalytic residues .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
  • QSAR Modeling : Train models using pyridazinone derivative datasets to predict ADMET properties .

Q. How should stability studies under physiological conditions be designed?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and quantify degradation via HPLC .
  • Light/Temperature Sensitivity : Store aliquots under accelerated conditions (40°C/75% RH) and monitor color/aggregation changes .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

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